Ethyl (4-(methylsulfonyl)phenyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[(4-METHANESULFONYLPHENYL)AMINO]ACETATE is a chemical compound with the molecular formula C11H15NO4S and a molecular weight of 257.3061 g/mol . It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of ETHYL 2-[(4-METHANESULFONYLPHENYL)AMINO]ACETATE typically involves the reaction of 4-methanesulfonylaniline with ethyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
ETHYL 2-[(4-METHANESULFONYLPHENYL)AMINO]ACETATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Scientific Research Applications
ETHYL 2-[(4-METHANESULFONYLPHENYL)AMINO]ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[(4-METHANESULFONYLPHENYL)AMINO]ACETATE involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory process. By inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
ETHYL 2-[(4-METHANESULFONYLPHENYL)AMINO]ACETATE can be compared with other similar compounds such as:
METHYL 2-[(4-METHANESULFONYLPHENYL)AMINO]ACETATE: Similar in structure but with a methyl ester group instead of an ethyl ester group.
ETHYL 2-[(4-METHYLSULFONYLPHENYL)AMINO]ACETATE: Similar but with a methylsulfonyl group instead of a methanesulfonyl group.
ETHYL 2-[(4-METHANESULFONYLPHENYL)AMINO]PROPIONATE: Similar but with a propionate group instead of an acetate group.
The uniqueness of ETHYL 2-[(4-METHANESULFONYLPHENYL)AMINO]ACETATE lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H15NO4S |
---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
ethyl 2-(4-methylsulfonylanilino)acetate |
InChI |
InChI=1S/C11H15NO4S/c1-3-16-11(13)8-12-9-4-6-10(7-5-9)17(2,14)15/h4-7,12H,3,8H2,1-2H3 |
InChI Key |
MBJHTAHIBALJOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=CC=C(C=C1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.